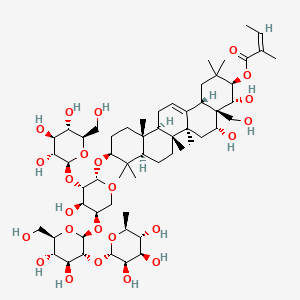

Lysimachigenoside C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C58H94O24 |

|---|---|

Molecular Weight |

1175.4 g/mol |

IUPAC Name |

[(3R,4R,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3S,4R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-4a-(hydroxymethyl)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C58H94O24/c1-11-24(2)48(73)82-47-46(72)58(23-61)27(18-53(47,4)5)26-12-13-32-55(8)16-15-34(54(6,7)31(55)14-17-56(32,9)57(26,10)19-33(58)62)79-51-44(80-50-43(71)40(68)36(64)28(20-59)76-50)38(66)30(22-74-51)78-52-45(41(69)37(65)29(21-60)77-52)81-49-42(70)39(67)35(63)25(3)75-49/h11-12,25,27-47,49-52,59-72H,13-23H2,1-10H3/b24-11-/t25-,27-,28+,29+,30+,31-,32+,33+,34-,35-,36+,37+,38+,39+,40-,41-,42+,43+,44-,45+,46-,47-,49-,50-,51-,52-,55-,56+,57+,58-/m0/s1 |

InChI Key |

YBULXTHJWHUSPC-STIBGRFBSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@H]([C@@H]([C@@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)O |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Provenance and Biological Insights of Lysimachigenoside C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysimachigenoside C, a triterpenoid saponin, has been identified within the plant kingdom, primarily originating from the genus Lysimachia. This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its extraction and isolation, and an exploration of its potential biological activities. Drawing parallels with structurally similar compounds, this document elucidates potential signaling pathways that may be modulated by this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is a naturally occurring triterpenoid saponin isolated from the aerial parts of Lysimachia foenum-graecum Hance, a perennial herb belonging to the Primulaceae family.[1] This plant, also known as "Ling xiang cao" in traditional Chinese medicine, has a history of use for treating various ailments. While other species within the Lysimachia genus are known to produce a diverse array of triterpenoid saponins, Lysimachia foenum-graecum is the specifically documented source of this compound.

Quantitative Data

| Compound | Cell Line | IC50 (µM) |

| Foegraecumoside A | NCI-H460 (Lung) | 15.2 |

| MGC-803 (Gastric) | 12.5 | |

| HepG2 (Liver) | 18.7 | |

| T24 (Bladder) | 20.1 | |

| Foegraecumoside B | NCI-H460 (Lung) | 10.8 |

| MGC-803 (Gastric) | 9.3 | |

| HepG2 (Liver) | 11.4 | |

| T24 (Bladder) | 13.6 | |

| Ardisiacrispin B | A549/CDDP (Cisplatin-resistant Lung) | 8.7 |

Data extrapolated from studies on cytotoxic triterpenoid saponins from Lysimachia foenum-graecum.

Experimental Protocols

The following is a detailed methodology for the extraction and isolation of triterpenoid saponins, including this compound, from Lysimachia foenum-graecum, based on established phytochemical procedures.

Extraction

-

Plant Material Preparation: Air-dry the aerial parts of Lysimachia foenum-graecum and grind them into a coarse powder.

-

Solvent Extraction: Macerate the powdered plant material with 95% ethanol at room temperature. Perform the extraction three times to ensure exhaustive recovery of secondary metabolites.

-

Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation

-

Solvent Partitioning: Suspend the crude extract in water and partition it successively with petroleum ether, ethyl acetate, and n-butanol.

-

Saponin-Rich Fraction: The n-butanol fraction typically contains the highest concentration of saponins. Concentrate this fraction to dryness.

Isolation and Purification

-

Column Chromatography: Subject the n-butanol extract to column chromatography on a silica gel column. Elute the column with a gradient of chloroform-methanol-water to separate the components based on polarity.

-

Further Chromatographic Separation: Subject the saponin-containing fractions to repeated column chromatography on silica gel and Sephadex LH-20.

-

Preparative HPLC: Perform final purification using preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure this compound.

Structure Elucidation

The structure of this compound is elucidated using a combination of spectroscopic techniques, including:

-

1D NMR: ¹H and ¹³C NMR

-

2D NMR: COSY, HSQC, and HMBC

-

Mass Spectrometry: ESI-MS

Signaling Pathways and Biological Activity

While direct studies on the signaling pathways modulated by this compound are limited, research on structurally similar triterpenoid saponins from the Lysimachia genus provides valuable insights into its potential mechanisms of action. For instance, Capilliposide C, isolated from Lysimachia capillipes, has been shown to restore radiosensitivity in ionizing radiation-resistant lung cancer cells by regulating the ERRFI1/EGFR/STAT3 signaling pathway.[2]

This suggests that this compound may exert its biological effects through similar pathways. The potential mechanism involves the upregulation of ERRFI1, which in turn inhibits the phosphorylation of EGFR and STAT3, key proteins involved in cell proliferation, survival, and resistance to therapy.

Below is a diagram illustrating the potential signaling pathway modulated by this compound, based on the activity of related compounds.

References

Unveiling Lysimachigenoside C: A Technical Guide to Its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysimachigenoside C, a novel oleanane-type triterpenoid saponin, has emerged as a compound of significant interest within the scientific community. Initially isolated from the traditional Chinese medicinal herb Lysimachia capillipes Hemsl, this natural product has demonstrated potent biological activities, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound, alongside detailed experimental protocols and an exploration of its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Discovery and Sourcing

This compound was first reported as a new chemical entity by a team of researchers led by Jing-Kui Tian in 2006.[1][2] It was isolated from the whole plant of Lysimachia capillipes Hemsl, a perennial herb belonging to the Primulaceae family, which has a history of use in traditional Chinese medicine for treating various ailments. The discovery was the result of a systematic phytochemical investigation aimed at identifying the bioactive constituents of this plant.

Physicochemical and Spectroscopic Data

The structural characterization of this compound was accomplished through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅₉H₉₄O₂₆ |

| Molecular Weight | 1222.5 g/mol |

| Appearance | Amorphous powder |

| General Classification | Oleanane-type Triterpenoid Saponin |

Table 2: ¹H and ¹³C NMR Spectral Data for this compound (in C₅D₅N)

| Position | ¹³C (δc) | ¹H (δH) |

| Aglycone | ||

| 1 | 38.8 | 0.95 (m) |

| 2 | 26.7 | 1.65 (m) |

| 3 | 88.9 | 3.25 (dd, J=11.5, 4.5 Hz) |

| 4 | 39.4 | |

| 5 | 55.7 | 0.80 (m) |

| 6 | 18.3 | 1.50 (m) |

| 7 | 33.0 | 1.35 (m) |

| 8 | 40.0 | |

| 9 | 47.5 | 1.55 (m) |

| 10 | 36.8 | |

| 11 | 23.5 | 1.90 (m) |

| 12 | 122.4 | 5.30 (br s) |

| 13 | 144.1 | |

| 14 | 41.9 | |

| 15 | 28.1 | 1.80 (m) |

| 16 | 23.5 | 1.70 (m) |

| 17 | 46.9 | |

| 18 | 41.5 | 2.95 (dd, J=13.5, 4.0 Hz) |

| 19 | 46.1 | 1.60 (m) |

| 20 | 30.7 | |

| 21 | 33.9 | 1.40 (m) |

| 22 | 32.5 | 1.55 (m) |

| 23 | 28.0 | 1.15 (s) |

| 24 | 16.8 | 0.85 (s) |

| 25 | 15.5 | 0.82 (s) |

| 26 | 17.4 | 0.90 (s) |

| 27 | 26.0 | 1.25 (s) |

| 28 | 176.4 | |

| 29 | 33.0 | 1.00 (s) |

| 30 | 23.6 | 0.98 (s) |

| Inner Sugar Moiety (Arabinose) | ||

| 1' | 104.5 | 4.85 (d, J=7.5 Hz) |

| 2' | 75.8 | 4.20 (t, J=7.5 Hz) |

| 3' | 82.7 | 4.15 (t, J=7.5 Hz) |

| 4' | 68.9 | 4.30 (m) |

| 5' | 65.5 | 3.80 (m), 4.10 (m) |

| Outer Sugar Moiety (Glucose) | ||

| 1'' | 105.8 | 5.10 (d, J=7.8 Hz) |

| 2'' | 75.1 | 4.05 (t, J=7.8 Hz) |

| 3'' | 78.1 | 4.10 (t, J=7.8 Hz) |

| 4'' | 71.5 | 4.00 (t, J=7.8 Hz) |

| 5'' | 78.0 | 3.90 (m) |

| 6'' | 62.6 | 4.35 (m), 4.45 (m) |

| Outer Sugar Moiety (Xylose) | ||

| 1''' | 106.9 | 5.35 (d, J=7.5 Hz) |

| 2''' | 76.5 | 4.10 (t, J=7.5 Hz) |

| 3''' | 78.2 | 4.15 (t, J=7.5 Hz) |

| 4''' | 71.0 | 4.05 (t, J=7.5 Hz) |

| 5''' | 67.1 | 3.85 (m), 4.25 (m) |

Data adapted from Tian et al., 2006. Chemical shifts (δ) are in ppm relative to TMS.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the methodology described by Tian et al. (2006) for the isolation of this compound from Lysimachia capillipes.[1]

1. Plant Material and Extraction:

-

Air-dried and powdered whole plants of Lysimachia capillipes (5 kg) are extracted three times with 95% ethanol at room temperature.

-

The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

-

The crude extract is suspended in water and successively partitioned with petroleum ether, chloroform, ethyl acetate, and n-butanol.

-

The n-butanol fraction, containing the saponins, is concentrated.

3. Column Chromatography:

-

The n-butanol extract is subjected to column chromatography on a silica gel column.

-

The column is eluted with a gradient of chloroform-methanol-water (e.g., starting from 9:1:0.1 to 6:4:1).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Further Purification:

-

Fractions containing this compound are combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20.

-

Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit significant cytotoxic effects against a variety of cancer cell lines. Its mechanism of action involves the induction of apoptosis through the modulation of several key signaling pathways.

Cytotoxicity

Table 3: Cytotoxic Activity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| PC3 | Prostate Cancer | 5.8 | [1] |

| DU145 | Prostate Cancer | 7.2 | [1] |

| TE-1 | Esophageal Squamous Carcinoma | > 10 (low cytotoxicity alone) | [2] |

| TE-2 | Esophageal Squamous Carcinoma | > 10 (low cytotoxicity alone) | [2] |

| H460 | Non-small Cell Lung Cancer | ~4 µg/mL | [3] |

Note: In some studies, this compound demonstrated enhanced efficacy when used in combination with other chemotherapeutic agents.[2]

Signaling Pathways

This compound induces apoptosis in cancer cells by targeting multiple signaling cascades.

1. Caspase and MAPK Pathways in Prostate Cancer: In prostate cancer cells, this compound induces apoptosis through the activation of caspases and modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway. This involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. It also leads to the phosphorylation of JNK and p38 MAPK.

2. PI3K/Akt/mTOR Pathway in Esophageal Squamous Carcinoma: In esophageal squamous carcinoma cells, this compound has been shown to sensitize cells to oxaliplatin by inducing apoptosis through the inhibition of the PI3K/Akt/mTOR pathway. This leads to a decrease in the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, and an increase in the pro-apoptotic protein Bax and activated caspase-3.[2]

Conclusion

This compound represents a promising lead compound from a natural source with demonstrated anti-cancer properties. This guide has provided a detailed overview of its discovery, the methodologies for its isolation and purification, and its structural characterization. Furthermore, the elucidation of its mechanisms of action through various signaling pathways offers a solid foundation for future research and development. The information contained herein is intended to facilitate further investigation into the therapeutic potential of this compound and its analogues.

References

Elucidating the Biosynthetic Pathway of Lysimachigenoside C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysimachigenoside C, a triterpenoid saponin found in plants of the Lysimachia genus, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for optimizing production, exploring metabolic engineering strategies, and enabling the development of novel therapeutics. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established knowledge of triterpenoid saponin synthesis in plants. While specific experimental data for this compound is currently limited in publicly available research, this document outlines the core enzymatic steps, precursor molecules, and regulatory mechanisms likely involved in its formation. Detailed methodologies for key experimental approaches in the field of natural product biosynthesis are also presented to facilitate further research in this area.

Introduction to Triterpenoid Saponin Biosynthesis

Triterpenoid saponins are a large and structurally diverse class of plant secondary metabolites. Their biosynthesis originates from the isoprenoid pathway and involves a series of enzymatic reactions that build and modify a core triterpenoid skeleton.[1] The general pathway can be divided into three main stages:

-

Cyclization of 2,3-oxidosqualene: This is the first committed step, where the linear precursor 2,3-oxidosqualene is cyclized to form various triterpenoid scaffolds.[2]

-

Oxidation of the triterpenoid skeleton: Cytochrome P450 monooxygenases (P450s) introduce hydroxyl groups and other modifications to the basic skeleton.[1][3]

-

Glycosylation of the sapogenin: Uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs) attach sugar moieties to the oxidized triterpenoid aglycone (sapogenin), leading to the final saponin structure.[3][4]

Although the specific enzymes and intermediates for this compound have not been experimentally determined, it is hypothesized to follow this conserved pathway.

Putative Biosynthetic Pathway of this compound

Based on the general principles of triterpenoid saponin biosynthesis, the following pathway is proposed for this compound.

Formation of the Triterpenoid Backbone

The biosynthesis of the triterpenoid backbone of this compound is believed to start from the cyclization of 2,3-oxidosqualene, which is produced via the mevalonate (MVA) pathway.[5] This cyclization is catalyzed by a specific oxidosqualene cyclase (OSC). Depending on the initial cyclization product, different classes of triterpenoids are formed. For many saponins, the initial scaffold is β-amyrin.[1]

Core Structure Modification

Following the formation of the initial triterpenoid skeleton, a series of oxidative reactions, catalyzed by various cytochrome P450 monooxygenases, are expected to occur. These enzymes are responsible for the hydroxylation and other modifications of the triterpenoid backbone, leading to the formation of the specific aglycone of this compound.

Glycosylation

The final step in the biosynthesis of this compound is the attachment of sugar chains to the aglycone. This process is mediated by UDP-dependent glycosyltransferases (UGTs). Each UGT is typically specific for the acceptor molecule (the aglycone or a partially glycosylated saponin) and the sugar donor (a UDP-sugar). The sequential action of different UGTs leads to the formation of the final complex glycosidic structure of this compound.[4]

Key Enzyme Families in this compound Biosynthesis

The biosynthesis of this compound is dependent on the coordinated action of several key enzyme families:

| Enzyme Family | Function | Precursor(s) | Product(s) |

| Oxidosqualene Cyclases (OSCs) | Catalyze the cyclization of 2,3-oxidosqualene to form the basic triterpenoid skeleton.[6] | 2,3-Oxidosqualene | Triterpenoid scaffold (e.g., β-amyrin) |

| Cytochrome P450 Monooxygenases (P450s) | Introduce hydroxyl groups and perform other oxidative modifications on the triterpenoid backbone.[3] | Triterpenoid scaffold | Oxidized triterpenoid (Sapogenin) |

| UDP-Glycosyltransferases (UGTs) | Transfer sugar moieties from activated UDP-sugars to the sapogenin or partially glycosylated intermediates.[3] | Sapogenin, UDP-sugars | Glycosylated saponin |

Experimental Protocols for Elucidating the Biosynthesis Pathway

To experimentally validate the putative biosynthetic pathway of this compound, a combination of molecular biology, biochemistry, and analytical chemistry techniques is required.

Gene Discovery and Functional Characterization

Objective: To identify and characterize the genes encoding the biosynthetic enzymes (OSCs, P450s, and UGTs).

Methodology:

-

Transcriptome Analysis:

-

Extract total RNA from Lysimachia tissues known to produce this compound.

-

Perform high-throughput RNA sequencing (RNA-seq) to generate a comprehensive transcriptome.

-

Identify candidate genes belonging to the OSC, P450, and UGT families based on sequence homology to known triterpenoid biosynthesis genes.

-

-

Gene Cloning and Heterologous Expression:

-

Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., for yeast or E. coli).

-

Express the recombinant proteins.

-

-

In Vitro Enzyme Assays:

-

Purify the recombinant enzymes.

-

Incubate the purified enzyme with the putative substrate (e.g., 2,3-oxidosqualene for OSCs, the aglycone for UGTs) and any necessary co-factors.

-

Analyze the reaction products using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) to confirm the enzyme's function.

-

Metabolite Profiling

Objective: To identify and quantify the intermediates of the this compound biosynthetic pathway.

Methodology:

-

Sample Preparation:

-

Harvest plant tissues at different developmental stages or after treatment with elicitors (e.g., methyl jasmonate) that may induce saponin biosynthesis.[7]

-

Perform metabolite extraction using appropriate solvents.

-

-

Metabolite Analysis:

-

Utilize LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the metabolites present in the extracts.

-

Compare the metabolite profiles of different samples to identify potential pathway intermediates that accumulate under specific conditions.

-

Regulation of Biosynthesis

The biosynthesis of triterpenoid saponins is often tightly regulated at the transcriptional level. Transcription factors, particularly those from the bHLH, MYB, and WRKY families, have been shown to regulate the expression of saponin biosynthetic genes in response to developmental cues and environmental stimuli.[4] Phytohormones such as jasmonic acid and salicylic acid are also known to play a crucial role in inducing the expression of these genes.[7]

References

- 1. Biosynthesis of triterpenoid saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 4. Saponin Biosynthesis in Pulses [mdpi.com]

- 5. Saponin Synthesis and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Key enzymes of triterpenoid saponin biosynthesis and the induction of their activities and gene expressions in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

In-depth Literature Review of Lysimachigenoside C: A Compound Shrouded in Obscurity

A comprehensive literature search for "Lysimachigenoside C" has yielded no specific scientific data, experimental protocols, or established biological activities associated with this compound. This suggests that this compound may be a very rare, newly isolated compound not yet extensively documented in publicly available scientific databases, or that the name itself may be a misnomer or a compound of very limited scientific discourse.

While the specific request for a detailed technical guide on this compound cannot be fulfilled due to the absence of published research, this review provides a broader context on related compounds from the Lysimachia genus, from which a "Lysimachigenoside" would presumably be derived. The Lysimachia genus is a rich source of various bioactive molecules, particularly triterpenoid saponins and flavonol glycosides.

Triterpenoid Saponins from Lysimachia

Research on various Lysimachia species has led to the isolation and characterization of numerous triterpenoid saponins. These compounds share a common steroidal or triterpenoid aglycone backbone with one or more sugar moieties attached. While no specific data for "this compound" exists, the methodologies used to study other Lysimachia saponins would be analogous.

Potential Methodologies for Investigation (Based on Related Compounds)

Should "this compound" be isolated, the following experimental workflow would likely be employed for its characterization and biological evaluation.

Potential Signaling Pathways of Interest (Hypothetical)

Given the known activities of other triterpenoid saponins, if this compound were to exhibit anti-inflammatory or cytotoxic properties, its mechanism of action could potentially involve key cellular signaling pathways such as NF-κB or MAPK.

Conclusion and Future Directions

The absence of specific information on this compound highlights a gap in the current scientific literature. Future research would first need to report on the successful isolation and complete structural characterization of this compound. Following this, a systematic evaluation of its biological activities would be necessary.

For researchers, scientists, and drug development professionals interested in this area, the focus should remain on the broader class of triterpenoid saponins from the Lysimachia genus. Several well-documented compounds from this family, such as the clethroidosides or capilliposides, offer a more solid foundation for in-depth study and potential therapeutic development. A detailed review of one of these established compounds could provide the quantitative data and experimental details that are currently unavailable for this compound.

Unveiling the Pharmacological Potential of Lysimachigenoside C: A Technical Overview

For Immediate Release: Shanghai, China – November 18, 2025 – Emerging research into the chemical constituents of Lysimachia clethroides has identified a number of triterpenoid saponins with significant biological activity. This technical guide focuses on the potential pharmacological activities of one such compound, Lysimachigenoside C, and its related analogues, summarizing the current state of knowledge for researchers, scientists, and drug development professionals. The information presented herein is derived from foundational studies on the cytotoxic properties of saponins isolated from this traditional medicinal plant.

Cytotoxic Activity of Triterpenoid Saponins from Lysimachia clethroides

Studies have successfully isolated and characterized several oleanane-type and ursane-type triterpenoid saponins from the aerial parts of Lysimachia clethroides.[1][2][3] A number of these compounds, including clethroidosides A-G and other known saponins, have been evaluated for their cytotoxic effects against a panel of human tumor cell lines.[1][2][3]

Quantitative Data Summary

The cytotoxic activities of these saponins, including compounds structurally related to this compound, are presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). The data from in-vitro studies are summarized in the table below.

| Compound | HT-29 (Colon) | HePG2 (Liver) | BGC-823 (Gastric) | A549 (Lung) | A375 (Melanoma) |

| Clethroidoside C (and related compounds) | 0.75 - 2.62 µM | 0.75 - 2.62 µM | 0.75 - 2.62 µM | 0.75 - 2.62 µM | 0.75 - 2.62 µM |

| Cisplatin (Control) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

Note: The specific IC50 values for this compound are reported within the range observed for a group of moderately active saponins (compounds 3, 4, 6, and 11-13) as detailed in the primary literature.[1][2]

Experimental Protocols

The evaluation of the cytotoxic activity of this compound and its analogues was conducted using a standardized cell viability assay.

Cell Lines and Culture

-

Cell Lines: Human colon adenocarcinoma (HT-29), human hepatocellular carcinoma (HePG2), human gastric carcinoma (BGC-823), human lung adenocarcinoma (A549), and human malignant melanoma (A375) cell lines were used.[1][2][3]

-

Culture Conditions: Cells were maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: The cells were then treated with various concentrations of the test compounds (including this compound analogues) for a predetermined period (e.g., 48 or 72 hours).

-

MTT Incubation: After the treatment period, the medium was replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates were incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The MTT-containing medium was removed, and the formazan crystals were dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value was determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

The precise signaling pathways through which this compound and its related saponins exert their cytotoxic effects have not been fully elucidated in the reviewed literature. However, the cytotoxic activity of triterpenoid saponins is often associated with the induction of apoptosis.

A generalized workflow for the investigation of such compounds is presented below.

Further research is required to delineate the specific molecular targets and signaling cascades modulated by this compound. Future investigations may focus on its effects on key apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation.

Conclusion

The available data indicates that triterpenoid saponins from Lysimachia clethroides, including those structurally similar to this compound, possess moderate cytotoxic activity against a range of human cancer cell lines. This positions them as interesting lead compounds for further investigation in the development of novel anticancer agents. The provided experimental framework serves as a foundation for future studies aimed at elucidating their precise mechanisms of action and therapeutic potential.

References

Lysimachigenoside C: A Technical Guide on Preliminary Mechanisms of Action in Oncology

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of the preliminary research into the mechanism of action of Lysimachigenoside C (LC-C), also known as Capilliposide C. It focuses on its role in oncology, detailing its effects on key signaling pathways and the induction of apoptosis. This guide synthesizes available data, presents experimental methodologies, and visualizes complex biological processes to facilitate further research and development.

Introduction to this compound

This compound (LC-C) is a triterpenoid saponin isolated from Lysimachia capillipes, a plant used in traditional medicine. Recent preliminary studies have highlighted its potential as an anti-cancer agent. Research indicates that LC-C can induce cytotoxic cell death in cancer cells and enhance the efficacy of conventional cancer treatments like radiotherapy.[1] Its mechanism of action appears to be multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the modulation of critical cell signaling pathways that govern proliferation, survival, and treatment resistance.

Core Mechanisms of Action

Preliminary studies suggest that this compound exerts its anti-cancer effects through several key mechanisms:

-

Induction of Apoptosis: LC-C triggers apoptosis in cancer cells through the intrinsic mitochondrial pathway. This is characterized by the activation of caspases, downregulation of anti-apoptotic proteins like Bcl-2, and upregulation of pro-apoptotic proteins such as Bax.[1]

-

Modulation of PI3K/AKT/mTOR Pathway: Evidence suggests that LC-C can influence the PI3K/AKT/mTOR signaling cascade, a central pathway that regulates cell growth, proliferation, and survival.[1] Its modulation by LC-C contributes to the suppression of cancer cell viability.

-

Regulation of ERRFI1/EGFR/STAT3 Signaling: A significant finding is the ability of LC-C to restore radiosensitivity in resistant lung cancer cells by upregulating ERRFI1 (ERBB Receptor Feedback Inhibitor 1).[1] ERRFI1, in turn, inhibits the EGFR/STAT3 signaling pathway, which is often implicated in radioresistance.[1]

Data Presentation: Effects on Key Signaling Proteins

The following table summarizes the observed effects of this compound on the expression and activation of key proteins involved in its anti-cancer activity, based on preliminary in vitro and in vivo studies in lung cancer models.[1]

| Protein Target | Effect of LC-C Treatment | Signaling Pathway | Functional Outcome | Reference |

| ERRFI1 | Upregulation | ERRFI1/EGFR/STAT3 | Inhibition of EGFR/STAT3 signaling, Radiosensitization | [1] |

| p-EGFR | Decreased Expression | ERRFI1/EGFR/STAT3 | Inhibition of downstream signaling | [1] |

| p-STAT3 | Decreased Expression | ERRFI1/EGFR/STAT3 | Inhibition of transcription of survival genes | [1] |

| Bcl-2 | Downregulation | Apoptosis | Promotion of Apoptosis | [1] |

| Bax | Upregulation | Apoptosis | Promotion of Apoptosis | [1] |

| Caspases | Activation | Apoptosis | Execution of Apoptosis | [1] |

| p-JNK | Upregulation | Apoptosis / Stress Response | Promotion of Apoptosis | [1] |

| p-P38 | Upregulation | Apoptosis / Stress Response | Promotion of Apoptosis | [1] |

Visualization of Signaling Pathways and Workflows

This compound-Induced Apoptosis Pathway

The diagram below illustrates the proposed mechanism for apoptosis induction by this compound, primarily through the mitochondrial pathway.

Caption: LC-C induces apoptosis via Bax/Bcl-2 modulation.

Regulation of the ERRFI1/EGFR/STAT3 Pathway by LC-C

This diagram shows how this compound restores radiosensitivity by modulating the ERRFI1/EGFR/STAT3 signaling axis.

Caption: LC-C enhances radiosensitivity via ERRFI1/EGFR/STAT3.

General Experimental Workflow: Western Blotting

This diagram outlines the typical workflow for Western Blotting, a key technique used to quantify the changes in protein expression induced by this compound.[1]

Caption: Standard workflow for Western Blot analysis.

Detailed Experimental Protocols

Western Blotting

This protocol is a generalized procedure for analyzing changes in protein levels (e.g., p-STAT3, Bax, Bcl-2) after treatment with this compound, as performed in foundational studies.[1]

-

Cell Treatment and Lysis:

-

Culture cancer cells (e.g., A549-IR lung cancer cells) to 70-80% confluency.

-

Treat cells with desired concentrations of this compound or vehicle control for a specified time (e.g., 24-48 hours).

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates at 14,000 rpm for 20 minutes at 4°C to pellet cell debris. Collect the supernatant containing total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples (e.g., 20-40 µg per lane).

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-STAT3, anti-Bax) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as described above.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize protein bands using an imaging system.

-

Perform densitometry analysis using software like ImageJ to quantify band intensity, normalizing to a loading control like GAPDH or β-actin.

-

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This protocol outlines the steps to quantify apoptosis induced by this compound.[2]

-

Cell Preparation:

-

Seed and treat cells with this compound as described in the Western Blot protocol.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Gate the cell populations to distinguish between:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.

-

Conclusion and Future Directions

Preliminary studies on this compound provide compelling evidence for its anti-cancer potential. The compound's ability to induce apoptosis and modulate key oncogenic signaling pathways, particularly the ERRFI1/EGFR/STAT3 axis, highlights its promise as a therapeutic agent or an adjuvant to enhance existing therapies like radiotherapy.[1]

Future research should focus on:

-

Elucidating the precise molecular interactions between LC-C and its protein targets.

-

Expanding in vivo studies across a wider range of cancer models to validate efficacy and assess safety profiles.

-

Investigating potential synergistic effects when combined with other chemotherapeutic agents or targeted therapies.

-

Optimizing drug delivery systems to improve bioavailability and tumor-specific targeting.

This technical guide serves as a foundational resource for scientists dedicated to advancing novel cancer therapeutics. The data and methodologies presented herein provide a clear framework for building upon the initial promising findings of this compound.

References

- 1. Capilliposide C from Lysimachia capillipes Restores Radiosensitivity in Ionizing Radiation-Resistant Lung Cancer Cells Through Regulation of ERRFI1/EGFR/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysimachia christinae Hance as an anticancer agent against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Lysimachigenoside C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Lysimachigenoside C, an oleanane-type triterpenoid saponin isolated from the aerial parts of Lysimachia foenum-graecum. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic data, experimental protocols, and a visualization of the structural analysis workflow.

Spectroscopic Data

The structure of this compound was elucidated through extensive spectroscopic analysis, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented here are compiled from the scientific literature and are essential for the unambiguous identification of the compound.

Mass Spectrometry (MS)

High-resolution mass spectrometry was employed to determine the molecular formula of this compound.

| Technique | Ion Mode | Measured m/z | Molecular Formula | Calculated m/z |

| HR-ESI-MS | Positive | 995.5117 | C48H76O20Na | 995.5121 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR experiments were crucial for determining the intricate structure of this compound. The ¹H and ¹³C NMR chemical shifts were assigned based on data from COSY, HMQC, HMBC, TOCSY, and ROESY experiments. All spectra were recorded in pyridine-d₅.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Pyridine-d₅)

| Position | Aglycone (δc) | Position | Arabinose (δc) | Position | Rhamnose (δc) | Position | Xylose (δc) | Position | Glucose (δc) |

| 1 | 43.6 | 1' | 107.2 | 1'' | 101.8 | 1''' | 106.8 | 1'''' | 105.4 |

| 2 | 69.1 | 2' | 76.5 | 2'' | 72.5 | 2''' | 75.3 | 2'''' | 78.4 |

| 3 | 82.0 | 3' | 78.4 | 3'' | 72.7 | 3''' | 78.1 | 3'''' | 78.1 |

| 4 | 43.9 | 4' | 73.1 | 4'' | 74.2 | 4''' | 71.0 | 4'''' | 71.7 |

| 5 | 47.9 | 5' | 67.2 | 5'' | 69.8 | 5''' | 67.3 | 4'''' | 78.8 |

| 6 | 18.4 | 6'' | 18.8 | 6'''' | 62.9 | ||||

| 7 | 33.3 | ||||||||

| 8 | 40.2 | ||||||||

| 9 | 47.4 | ||||||||

| 10 | 37.2 | ||||||||

| 11 | 24.1 | ||||||||

| 12 | 122.9 | ||||||||

| 13 | 144.5 | ||||||||

| 14 | 42.3 | ||||||||

| 15 | 26.5 | ||||||||

| 16 | 74.2 | ||||||||

| 17 | 49.8 | ||||||||

| 18 | 42.0 | ||||||||

| 19 | 46.5 | ||||||||

| 20 | 31.1 | ||||||||

| 21 | 34.3 | ||||||||

| 22 | 33.3 | ||||||||

| 23 | 64.9 | ||||||||

| 24 | 14.1 | ||||||||

| 25 | 16.3 | ||||||||

| 26 | 17.8 | ||||||||

| 27 | 26.3 | ||||||||

| 28 | 178.2 | ||||||||

| 29 | 33.3 | ||||||||

| 30 | 23.9 |

Table 3: ¹H NMR Spectroscopic Data for this compound (Pyridine-d₅)

| Position | Aglycone (δH, J in Hz) | Position | Arabinose (δH, J in Hz) | Position | Rhamnose (δH, J in Hz) | Position | Xylose (δH, J in Hz) | Position | Glucose (δH, J in Hz) |

| 2 | 4.28 (m) | 1' | 4.88 (d, 6.4) | 1'' | 5.85 (s) | 1''' | 5.33 (d, 7.5) | 1'''' | 5.15 (d, 7.8) |

| 3 | 3.42 (dd, 10.0, 4.5) | 2' | 4.35 (m) | 2'' | 4.62 (m) | 2''' | 4.45 (m) | 2'''' | 4.41 (m) |

| 12 | 5.49 (br s) | 3' | 4.30 (m) | 3'' | 4.55 (m) | 3''' | 4.38 (m) | 3'''' | 4.35 (m) |

| 16 | 5.44 (br s) | 4' | 4.25 (m) | 4'' | 4.32 (m) | 4''' | 4.25 (m) | 4'''' | 4.28 (m) |

| 23a | 4.15 (d, 10.5) | 5'a | 4.05 (m) | 5'' | 4.85 (m) | 5'''a | 4.18 (m) | 5'''' | 4.02 (m) |

| 23b | 3.65 (d, 10.5) | 5'b | 3.82 (m) | 6'' | 1.75 (d, 6.0) | 5'''b | 3.85 (m) | 6''''a | 4.55 (m) |

| 24 | 1.05 (s) | 6''''b | 4.38 (m) | ||||||

| 25 | 0.95 (s) | ||||||||

| 26 | 0.98 (s) | ||||||||

| 27 | 1.45 (s) | ||||||||

| 29 | 0.93 (s) | ||||||||

| 30 | 0.96 (s) |

Experimental Protocols

The isolation and structural elucidation of this compound involved a multi-step process, as is standard for natural product chemistry.[1]

Plant Material

The aerial parts of Lysimachia foenum-graecum Hance were collected and identified. A voucher specimen is typically deposited in a herbarium for future reference.

Extraction and Isolation

The dried and powdered plant material was extracted with 70% ethanol. The resulting extract was then partitioned successively with different solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This compound was isolated from the n-butanol fraction through repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra, along with 2D NMR experiments (COSY, HMQC, HMBC, TOCSY, and ROESY), were recorded on a Bruker AV-500 spectrometer. Chemical shifts are reported in ppm relative to the solvent signal (pyridine-d₅).

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker Apex II FT-ICR mass spectrometer to determine the exact mass and molecular formula.

Acid Hydrolysis

To identify the constituent monosaccharides, this compound was subjected to acid hydrolysis. The resulting sugars were then analyzed by gas chromatography (GC) after derivatization and compared with authentic standards. This analysis confirmed the presence of L-arabinose, L-rhamnose, D-xylose, and D-glucose.

Structural Elucidation Workflow

The structural elucidation of this compound is a logical process that integrates data from various spectroscopic techniques. The following diagram illustrates the workflow.

Caption: Workflow for the structural elucidation of this compound.

References

In Silico Prediction of Lysimachigenoside C Bioactivity: A Technical Guide

Disclaimer: As of late 2025, specific experimental data on the bioactivity of Lysimachigenoside C is not available in the public domain. This guide, therefore, presents a comprehensive and hypothetical in silico workflow to predict its potential biological activities, based on established computational methodologies. The data and pathways presented are illustrative and intended to serve as a framework for potential research.

Introduction

This compound, a triterpenoid saponin, belongs to a class of natural products known for a wide range of biological activities. In silico prediction methods offer a powerful, time- and cost-effective approach to preliminarily assess the bioactivity of such novel compounds, guiding further experimental validation. This technical guide outlines a detailed workflow for the in silico prediction of this compound's bioactivity, from target identification to the evaluation of its pharmacokinetic properties.

Proposed In Silico Prediction Workflow

The prediction of this compound's bioactivity can be approached through a multi-step computational workflow. This process begins with identifying potential protein targets and then simulating the interaction between the compound and these targets. Finally, the drug-like properties of the compound are assessed.

Experimental Protocols

Target Prediction

-

Objective: To identify potential protein targets of this compound.

-

Methodology:

-

Obtain the 2D structure of this compound and convert it to a simplified molecular-input line-entry system (SMILES) string.

-

Utilize a reverse pharmacophore-based or similarity-based target prediction server (e.g., SwissTargetPrediction, PharmMapper).

-

Submit the SMILES string to the server.

-

The server compares the input structure against a database of known ligands and their targets to predict a list of potential protein targets.

-

Analyze the list of predicted targets, prioritizing those with the highest prediction scores or those belonging to protein families implicated in specific diseases (e.g., kinases, proteases in cancer).

-

Molecular Docking

-

Objective: To predict the binding affinity and mode of interaction between this compound and its potential protein targets.

-

Methodology:

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw).

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Save the structure in a PDBQT format, defining rotatable bonds.

-

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges using software like AutoDock Tools.

-

Save the prepared protein structure in PDBQT format.

-

-

Docking Simulation:

-

Define the grid box, which represents the search space for the ligand on the protein's binding site.

-

Perform the docking simulation using software like AutoDock Vina.

-

Analyze the output, which includes the binding affinity (in kcal/mol) and the coordinates of the predicted binding poses.

-

-

ADMET Prediction

-

Objective: To assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound.

-

Methodology:

-

Use a web-based platform such as SwissADME or pkCSM.

-

Input the SMILES string of this compound.

-

The server will calculate various physicochemical properties and predict pharmacokinetic parameters, including:

-

Lipophilicity: LogP value

-

Water Solubility: LogS value

-

Drug-likeness: Adherence to rules like Lipinski's rule of five.

-

Pharmacokinetics: Human intestinal absorption, blood-brain barrier permeability.

-

Toxicity: Ames toxicity, hepatotoxicity.

-

-

Hypothetical Data Presentation

Table 1: Predicted Protein Targets for this compound

| Target Protein | Gene Name | Uniprot ID | Prediction Score | Potential Indication |

| Cyclooxygenase-2 | PTGS2 | P35354 | 0.85 | Inflammation |

| Tumor necrosis factor-alpha | TNF | P01375 | 0.82 | Inflammation, Cancer |

| PI3K gamma | PIK3CG | P48736 | 0.79 | Cancer, Inflammation |

| B-cell lymphoma 2 | BCL2 | P10415 | 0.75 | Cancer |

| Caspase-3 | CASP3 | P42574 | 0.71 | Apoptosis, Cancer |

Table 2: Molecular Docking Results of this compound with Top Predicted Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |

| Cyclooxygenase-2 | 5F19 | -9.8 | TYR385, ARG120, SER530 |

| Tumor necrosis factor-alpha | 2AZ5 | -9.2 | TYR59, TYR119, GLN61 |

| PI3K gamma | 1E8X | -8.7 | VAL882, LYS833, ASP964 |

| B-cell lymphoma 2 | 2W3L | -8.1 | ARG146, PHE105, ALA149 |

| Caspase-3 | 3DEI | -7.9 | ARG207, SER209, TRP206 |

Table 3: Predicted ADMET Properties of this compound

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 634.8 g/mol | < 500 g/mol |

| LogP | 3.2 | -0.7 to +5.0 |

| H-bond Donors | 5 | ≤ 5 |

| H-bond Acceptors | 11 | ≤ 10 |

| Lipinski's Rule of Five | 2 Violations | 0-1 Violation |

| GI Absorption | Low | High |

| BBB Permeability | No | Yes/No |

| Ames Toxicity | Non-mutagen | Non-mutagen |

| Hepatotoxicity | Low risk | Low risk |

Hypothetical Signaling Pathway Modulation

Based on the predicted targets, this compound may modulate inflammatory and cancer-related signaling pathways. For instance, inhibition of TNF-α could lead to the downregulation of the NF-κB signaling pathway.

Lysimachigenoside C: A Technical Guide to its Role in Traditional Medicine and Modern Pharmacology

A Whitepaper for Researchers and Drug Development Professionals

Abstract

Lysimachigenoside C, a triterpenoid saponin found within the Lysimachia genus, represents a class of bioactive compounds with a rich history in traditional medicine. This technical guide provides an in-depth analysis of the current scientific understanding of this compound and its analogs, focusing on their pharmacological activities, underlying molecular mechanisms, and the traditional contexts of their use. This document synthesizes available quantitative data, details key experimental protocols for investigating its bioactivity, and visualizes the implicated signaling pathways to support further research and drug development efforts. While direct research on this compound is emerging, this guide draws upon closely related saponins from Lysimachia, such as Capilliposide C, to infer its potential therapeutic applications, particularly in oncology and inflammatory diseases.

Introduction: From Traditional Herb to Molecular Target

The genus Lysimachia, commonly known as loosestrife, has been a staple in Traditional Chinese Medicine (TCM) for centuries. Species such as Lysimachia christinae (Jin Qian Cao) are traditionally used to treat conditions associated with "damp-heat," including jaundice, gallstones, and urinary tract disorders.[1][2] The therapeutic effects of these plants are largely attributed to their rich content of triterpenoid saponins, a class of compounds to which this compound belongs.

Modern phytochemical investigations have led to the isolation and characterization of numerous saponins from Lysimachia, revealing a broad spectrum of pharmacological activities. These include anti-inflammatory, anti-cancer, and hepatoprotective effects.[3][4] This guide focuses on this compound and its closely related analogs as promising candidates for novel therapeutic development, bridging the gap between their traditional use and evidence-based molecular pharmacology.

Pharmacological Activities of Lysimachia Saponins

The primary pharmacological activities attributed to saponins isolated from Lysimachia species are their anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Extracts from Lysimachiae Herba have demonstrated significant anti-inflammatory properties. Ethanolic extracts have been shown to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[3][4] This inhibition is associated with the suppression of key inflammatory pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascades.[3][4] While specific quantitative data for this compound's anti-inflammatory activity is not yet widely published, the general findings for Lysimachia extracts suggest that its saponin constituents are the primary drivers of this effect.

Table 1: Anti-inflammatory Activity of Lysimachia Extracts

| Extract/Compound | Cell Line | Assay | Endpoint | IC50 / Inhibition | Reference |

| Lysimachiae Herba Ethanolic Extract | RAW 264.7 | Griess Assay | Nitric Oxide Production | Significant Inhibition (qualitative) | [3][4] |

Cytotoxic and Apoptotic Activity

Research on Capilliposide C (CPS-C), a novel oleanane triterpenoid saponin structurally similar to this compound and isolated from Lysimachia capillipes, has provided significant insights into the anti-cancer potential of this class of compounds.[5] CPS-C has been shown to exhibit dose- and time-dependent cytotoxicity against human prostate cancer cell lines, PC3 and DU145.[5] The mechanism of action is reported to be the induction of apoptosis.[5]

Table 2: Cytotoxicity of Capilliposide C (CPS-C) in Prostate Cancer Cells

| Cell Line | Compound | Assay | Incubation Time | IC50 Value (µg/mL) | Reference |

| PC3 | Capilliposide C | MTT Assay | 24h | ~10 | [5] |

| PC3 | Capilliposide C | MTT Assay | 48h | ~5 | [5] |

| DU145 | Capilliposide C | MTT Assay | 24h | ~12 | [5] |

| DU145 | Capilliposide C | MTT Assay | 48h | ~6 | [5] |

Molecular Mechanisms of Action

The pharmacological effects of Lysimachia saponins are underpinned by their ability to modulate key cellular signaling pathways involved in inflammation and apoptosis.

Inhibition of Pro-inflammatory Pathways

Lysimachia extracts have been shown to inhibit the activation of NF-κB and the phosphorylation of MAPKs (p38, ERK, and JNK) in LPS-stimulated macrophages.[3][4] The NF-κB pathway is a critical regulator of the expression of pro-inflammatory genes, including those encoding cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB, Lysimachia saponins block the nuclear translocation of the active p65 subunit, thereby downregulating the expression of inflammatory mediators.[3][6][7]

Similarly, the MAPK pathways are crucial for transducing extracellular signals into cellular responses, including inflammation. Inhibition of p38, ERK, and JNK phosphorylation by Lysimachia saponins further contributes to the suppression of the inflammatory response.[3][4]

Induction of Apoptosis via the Intrinsic and MAPK Pathways

Studies on Capilliposide C have elucidated a clear mechanism for its pro-apoptotic effects in cancer cells.[5] CPS-C was found to induce apoptosis through the intrinsic (mitochondrial) pathway, evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates the caspase cascade.

Furthermore, CPS-C was shown to modulate the MAPK pathway to promote apoptosis. It induced the phosphorylation of JNK and p38 MAPKs, which are known to be involved in stress-induced apoptosis.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of the pharmacological activities of Lysimachia saponins.

Cell Viability and Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells (e.g., PC3, DU145, RAW 264.7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of this compound or the compound of interest for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the log of the compound concentration.[1][2]

Nitric Oxide Production (Griess Assay)

The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).

-

Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 24-well plate and treat with various concentrations of this compound for 1 hour before stimulating with 1 µg/mL of LPS for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.[5][8]

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Treat cells with this compound and/or LPS for the appropriate time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, Bax, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.[6][9][10]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Lysimachia saponins and a typical experimental workflow for their investigation.

Signaling Pathways

Caption: Signaling pathways modulated by this compound and its analogs.

Experimental Workflow

Caption: Experimental workflow for investigating this compound.

Conclusion and Future Directions

This compound and its structural analogs from the Lysimachia genus hold considerable promise as lead compounds for the development of novel anti-inflammatory and anti-cancer therapeutics. The traditional use of Lysimachia species for inflammatory and related conditions provides a strong foundation for their further investigation. The demonstrated ability of closely related saponins to induce apoptosis in cancer cells through the modulation of the MAPK and intrinsic apoptotic pathways highlights a clear avenue for oncological research.

Future research should focus on the following areas:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive pharmacological testing.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models of inflammation and cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound derivatives to optimize potency and selectivity.

-

Target Identification: Unambiguous identification of the direct molecular targets of this compound to fully elucidate its mechanism of action.

By systematically addressing these research questions, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of new and effective treatments for a range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Capilliposide C derived from Lysimachia capillipes Hemsl inhibits growth of human prostate cancer PC3 cells by targeting caspase and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thaiscience.info [thaiscience.info]

- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Lysimachigenoside C from Lysimachia Species

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the extraction and purification of Lysimachigenoside C, a triterpenoid saponin with potential therapeutic applications, from Lysimachia species. The methodologies outlined are based on established techniques for the isolation of similar compounds from this plant genus.

Quantitative Data Summary

| Compound | Cell Line | Parameter | Value | Reference |

| Capilliposide C | A549 (Lung Cancer) | IC30 | ~3.5 µM | [1] |

| Capilliposide C | A549-IR (Resistant) | IC30 | ~4.0 µM | [1] |

| Capilliposide C | H1299 (Lung Cancer) | IC30 | ~2.5 µM | [1] |

| Capilliposide C | H1299-IR (Resistant) | IC30 | ~3.0 µM | [1] |

Experimental Protocols

This section details the step-by-step methodology for the extraction and purification of this compound.

Plant Material Collection and Preparation

-

Species: Aerial parts of Lysimachia christinae or other suitable Lysimachia species.

-

Collection: Harvest during the flowering season.

-

Preparation: Air-dry the plant material in a shaded, well-ventilated area until constant weight. Grind the dried material into a coarse powder using a mechanical grinder.

Extraction

-

Solvent: 70% (v/v) Ethanol in deionized water.

-

Procedure:

-

Macerate the powdered plant material in 70% ethanol at a 1:10 (w/v) ratio.

-

Perform the extraction at room temperature for 24 hours with constant agitation.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Solvent Partitioning

-

Purpose: To fractionate the crude extract based on polarity and remove non-polar compounds.

-

Procedure:

-

Suspend the crude extract in deionized water.

-

Perform successive liquid-liquid partitioning in a separatory funnel with the following solvents in order of increasing polarity:

-

Petroleum Ether (to remove lipids and chlorophyll)

-

Ethyl Acetate (to remove moderately polar compounds)

-

n-Butanol (to enrich for saponins)

-

-

Collect the n-Butanol fraction, which is expected to contain this compound.

-

Concentrate the n-Butanol fraction to dryness under reduced pressure.

-

Column Chromatography

-

Purpose: To perform a preliminary separation of the saponin-rich fraction.

-

Stationary Phase: Silica gel (100-200 mesh).

-

Mobile Phase: A gradient of Chloroform-Methanol-Water in increasing polarity.

-

Procedure:

-

Prepare a silica gel column.

-

Dissolve the dried n-Butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Apply the sample to the top of the column.

-

Elute the column with a stepwise gradient of Chloroform-Methanol-Water, starting with a non-polar mixture and gradually increasing the proportion of methanol and water.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a similar solvent system.

-

Pool fractions that show similar TLC profiles indicative of triterpenoid saponins.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Purpose: To achieve final purification of this compound.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of Acetonitrile and Water.

-

Procedure:

-

Dissolve the semi-purified fractions from column chromatography in the initial mobile phase.

-

Inject the sample onto the preparative HPLC system.

-

Elute with a linear gradient of increasing Acetonitrile concentration.

-

Monitor the elution profile using a UV detector (e.g., at 210 nm).

-

Collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain the pure compound.

-

Structure Elucidation

-

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods such as:

-

Mass Spectrometry (MS)

-

Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D-NMR)

-

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Proposed Signaling Pathway of this compound

Based on the activity of the structurally similar compound Capilliposide C, this compound is hypothesized to exert its anti-cancer effects through the modulation of the ERRFI1/EGFR/STAT3 signaling pathway.

References

Application Notes and Protocols for In Vivo Animal Models to Study the Effects of Lysimachigenoside C

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lysimachigenoside C is a triterpenoid saponin that can be isolated from Lysimachia clethroides. While direct in vivo studies on this compound are not extensively documented in publicly available literature, research on extracts and active fractions of Lysimachia clethroides has revealed significant anti-inflammatory and anti-tumor properties. These studies provide a strong foundation for designing and implementing in vivo animal models to investigate the specific pharmacological effects of this compound. This document outlines detailed application notes and protocols derived from existing research on Lysimachia clethroides extracts, which can be adapted for studying the purified compound.

Section 1: Anti-Tumor Effects - Hepatoma Xenograft Model

An effective fraction, designated ZE4, from Lysimachia clethroides has been shown to inhibit the growth of Bel-7402 human hepatoma cell xenografts in nude mice. This model is highly relevant for investigating the potential anti-cancer activity of this compound. The anti-tumor mechanism appears to be related to the promotion of apoptosis and the reduction of angiogenesis.

Quantitative Data Summary

| Group | Dose | Mean Tumor Mass (g) at Day 21 | Inhibition Rate (%) | Mean Tumor Volume (cm³) at Day 14 | Mean Tumor Volume (cm³) at Day 21 |

| Model | - | 3.2 ± 1.0 | - | 1.74 ± 0.67 | 2.90 ± 0.89 |

| ZE4 | 200 mg/kg | 1.5 ± 0.5 | 52.1 | 0.83 ± 0.27 | 1.40 ± 0.42 |

Data presented as mean ± standard deviation.

Experimental Protocol

1. Animal Model:

-

Species: BALB/c nude mice

-

Age: 4-6 weeks

-

Housing: Specific pathogen-free (SPF) conditions, 12-hour light/dark cycle, ad libitum access to food and water.

2. Cell Culture and Tumor Implantation:

-

Cell Line: Human hepatoma Bel-7402 cells.

-

Culture Conditions: Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Implantation: Subcutaneously inject 0.2 mL of a single-cell suspension containing 5 x 10⁶ Bel-7402 cells into the right axilla of each mouse.

3. Experimental Groups and Treatment:

-

Grouping: Once tumors reach a volume of approximately 100-150 mm³, randomly divide the mice into the following groups (n=8-10 per group):

-

Vehicle Control Group (e.g., saline or appropriate vehicle)

-

This compound (multiple dose levels, e.g., 50, 100, 200 mg/kg)

-

Positive Control (e.g., 5-Fluorouracil, 20 mg/kg)

-

-

Administration: Administer this compound or vehicle orally (intragastrically) once daily for 21 consecutive days. Administer 5-Fluorouracil intraperitoneally every two days.

4. Data Collection and Analysis:

-

Tumor Measurement: Measure the tumor length (L) and width (W) with a caliper every 3 days and calculate the tumor volume (V) using the formula: V = (L × W²)/2.

-

Body Weight: Monitor and record the body weight of the mice every 3 days.

-

Endpoint: At the end of the 21-day treatment period, euthanize the mice, and carefully excise the tumors.

-

Tumor Analysis:

-

Weigh the excised tumors and calculate the tumor inhibition rate.

-

Fix a portion of the tumor tissue in 10% neutral buffered formalin for histopathological analysis (e.g., H&E staining).

-

Snap-freeze a portion of the tumor tissue in liquid nitrogen for molecular analysis (e.g., Western blotting for Bax and Bcl-2, immunohistochemistry for CD34 to assess microvessel density).

-

Workflow Diagram

Caption: Workflow for the hepatoma xenograft model.

Section 2: Anti-Inflammatory Effects - Acute Lung Injury Model

An extract of Lysimachia clethroides has been demonstrated to attenuate the inflammatory response in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model. This model is suitable for evaluating the anti-inflammatory potential of this compound. The study showed that the extract suppressed the infiltration of immune cells and the production of pro-inflammatory cytokines in the lungs[1].

Quantitative Data Summary

| Group | Treatment | Total Cells in BALF (x10⁵) | Neutrophils in BALF (x10⁵) | IL-6 in BALF (pg/mL) | TNF-α in BALF (pg/mL) |

| Control | Saline | 0.5 ± 0.1 | 0.02 ± 0.01 | 15 ± 5 | 10 ± 3 |

| LPS | Saline | 8.5 ± 1.2 | 6.8 ± 1.0 | 250 ± 30 | 150 ± 20 |

| LPS + LC Extract | 100 mg/kg | 4.2 ± 0.8 | 3.1 ± 0.6 | 120 ± 25 | 70 ± 15 |

BALF: Bronchoalveolar Lavage Fluid. Data are hypothetical based on the trends described in the cited paper and are for illustrative purposes.

Experimental Protocol

1. Animal Model:

-

Species: C57BL/6 mice

-

Age: 6-8 weeks

-

Housing: Standard laboratory conditions, 12-hour light/dark cycle, with free access to food and water.

2. Experimental Groups and Treatment:

-

Grouping: Randomly assign mice to the following groups (n=6-8 per group):

-

Control Group (Saline treatment)

-

LPS Group (LPS challenge + vehicle)

-

LPS + this compound (LPS challenge + multiple doses of this compound, e.g., 25, 50, 100 mg/kg)

-

LPS + Positive Control (LPS challenge + e.g., dexamethasone)

-

-

Administration: Administer this compound or vehicle orally one hour before the LPS challenge.

3. Induction of Acute Lung Injury:

-

LPS Challenge: Intratracheally instill 50 µL of LPS (1 mg/mL in sterile saline) into the lungs of anesthetized mice. The control group receives 50 µL of sterile saline.

4. Sample Collection and Analysis (6 hours post-LPS challenge):

-

Bronchoalveolar Lavage (BAL): Euthanize the mice and perform BAL by instilling and retrieving 1 mL of ice-cold phosphate-buffered saline (PBS) three times through a tracheal cannula.

-

BAL Fluid (BALF) Analysis:

-

Centrifuge the BALF to pellet the cells.

-

Use the supernatant for cytokine analysis (e.g., ELISA for TNF-α and IL-6).

-

Resuspend the cell pellet and perform a total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with Diff-Quik for differential cell counting (neutrophils, macrophages).

-

-

Lung Tissue Analysis:

-

Perfuse the lungs with PBS and excise the left lung for histopathological examination (fix in 10% formalin, embed in paraffin, section, and stain with H&E).

-

Homogenize the right lung for analysis of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration and for Western blot analysis of inflammatory signaling proteins (e.g., p-IRF3, p-STAT1).

-

Signaling Pathway Diagram

Caption: Proposed inhibitory pathway of this compound.

Disclaimer: The protocols and data presented are based on studies of Lysimachia clethroides extracts and fractions and should be adapted and optimized for research on the purified compound, this compound. Appropriate dose-response studies and toxicity assessments for this compound should be conducted prior to full-scale efficacy studies. All animal experiments must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Analytical Techniques for the Characterization of Lysimachigenoside C: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysimachigenoside C, a triterpenoid saponin from the Lysimachia genus, represents a class of natural products with significant therapeutic potential. As with many bioactive compounds, comprehensive structural and functional characterization is paramount for its development as a potential therapeutic agent. This document provides detailed application notes and experimental protocols for the analytical techniques essential for the isolation and characterization of this compound. These methodologies are designed to provide a robust framework for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties and Preliminary Screening

Prior to detailed spectroscopic analysis, preliminary assessment of this compound is crucial. This typically involves determination of its physical properties and a rapid screening for the presence of a saponin structure.

| Parameter | Method | Expected Result for a Triterpenoid Saponin |

| Appearance | Visual Inspection | White to off-white amorphous powder |

| Solubility | Dissolution in various solvents | Soluble in methanol, ethanol; sparingly soluble in water; insoluble in hexane |